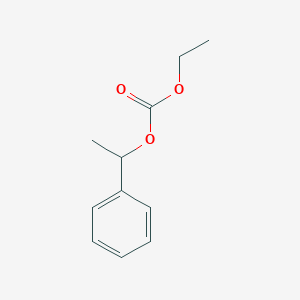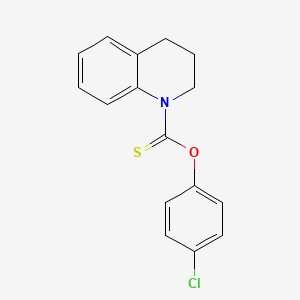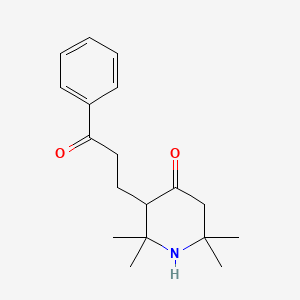
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide is a synthetic organic compound. It belongs to the class of glycinamides, which are derivatives of glycine, an amino acid. This compound is characterized by the presence of butan-2-yl, 2,6-dimethylphenyl, and ethyl groups attached to the glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-amine, 2,6-dimethylphenylamine, and ethylglycine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a strong acid or base, to form the glycinamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N2-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in new glycinamide derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N2-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide: A similar compound lacking the ethyl group.
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-methylglycinamide: A derivative with a methyl group instead of an ethyl group.
Uniqueness
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
60119-82-6 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-[butan-2-yl(ethyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-14(5)18(7-2)11-15(19)17-16-12(3)9-8-10-13(16)4/h8-10,14H,6-7,11H2,1-5H3,(H,17,19) |
InChI Key |
KOSSJGQMWLANGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CC)CC(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)









![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)
![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)
